molecular formula C8H10ClN3O2 B1504165 Methyl 6-carbamimidoylnicotinate hydrochloride CAS No. 1179361-48-8

Methyl 6-carbamimidoylnicotinate hydrochloride

Cat. No. B1504165
CAS RN: 1179361-48-8
M. Wt: 215.64 g/mol
InChI Key: BVBZDTOYEDJEPV-UHFFFAOYSA-N
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Description

“Methyl 6-carbamimidoylnicotinate hydrochloride” is a chemical compound with the IUPAC name “methyl 6-carbamimidoylpyridine-3-carboxylate;hydrochloride”. It has a CAS number of 1179361-48-8 and a molecular weight of 215.637 .


Molecular Structure Analysis

The InChI code for “Methyl 6-carbamimidoylnicotinate hydrochloride” is 1S/C8H9N3O2.ClH/c1-13-8(12)5-2-3-6(7(9)10)11-4-5;/h2-4H,1H3,(H3,9,10);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“Methyl 6-carbamimidoylnicotinate hydrochloride” is a solid at room temperature. It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Enzyme Inhibition Studies

Research by Williams and Jacobson (1966) focused on an enzyme, acylamidase, which hydrolyzes certain herbicides. They found that low concentrations of various carbamates, including Methyl 6-carbamimidoylnicotinate hydrochloride, inhibited the enzyme's activity in vitro. This research is important in understanding the interactions of carbamates with liver enzymes, which can have implications in toxicology and pharmacology (Williams & Jacobson, 1966).

2. Electrocatalytic Carboxylation

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, producing 6-aminonicotinic acid, a compound related to Methyl 6-carbamimidoylnicotinate hydrochloride. This study is significant for the development of green chemistry approaches in synthesizing pyridine derivatives, which have broad applications in pharmaceuticals and agrochemicals (Feng, Huang, Liu, & Wang, 2010).

3. Biotransformation of Heterocyclic Carboxylic Acids

A study by Tinschert et al. (2000) detailed the use of a bacterial species to hydroxylate various nicotinate derivatives, including structures similar to Methyl 6-carbamimidoylnicotinate hydrochloride. This research contributes to the field of biocatalysis, offering environmentally friendly methods for modifying pharmaceutical intermediates (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

4. Comparative Metabolism in Liver Microsomes

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although not directly involving Methyl 6-carbamimidoylnicotinate hydrochloride, this research is relevant for understanding the metabolic pathways of similar compounds, which is crucial for assessing their safety and efficacy in medical and agricultural applications (Coleman, Linderman, Hodgson, & Rose, 2000).

Safety And Hazards

“Methyl 6-carbamimidoylnicotinate hydrochloride” is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 6-carbamimidoylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1-13-8(12)5-2-3-6(7(9)10)11-4-5;/h2-4H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBZDTOYEDJEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680524
Record name Methyl 6-carbamimidoylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-carbamimidoylnicotinate hydrochloride

CAS RN

1179361-48-8
Record name 3-Pyridinecarboxylic acid, 6-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179361-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-carbamimidoylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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